molecular formula C7H9ClFNO B1343235 4-Fluoro-3-methoxyaniline hydrochloride CAS No. 22510-10-7

4-Fluoro-3-methoxyaniline hydrochloride

Cat. No. B1343235
CAS RN: 22510-10-7
M. Wt: 177.6 g/mol
InChI Key: UZURFHIRRDUVCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as those related to 4-fluoro-3-methoxyaniline hydrochloride, often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines is achieved through a 4-step route from 2,4-dichloro-3-fluoroquinoline with high overall yields . Similarly, the synthesis of 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves several steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reactions with ethyl trifluoroacetate and hydrazine . These methods could potentially be adapted for the synthesis of 4-fluoro-3-methoxyaniline hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 4-fluoro-3-methoxyaniline hydrochloride would consist of a benzene ring substituted with a fluoro group at the 4-position and a methoxy group at the 3-position, along with an aniline (amino group) and a hydrochloride salt form. The presence of halogen and methoxy substituents can influence the electronic properties of the molecule, as seen in the synthesis of related compounds where nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm structures .

Chemical Reactions Analysis

The chemical reactions involving halogenated anisoles, such as 2-fluoro-4-nitroanisole, can proceed through different mechanistic pathways depending on the excited states involved . For 4-fluoro-3-methoxyaniline hydrochloride, reactions could include nucleophilic substitution or electrophilic aromatic substitution, influenced by the electron-withdrawing fluoro group and the electron-donating methoxy group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-fluoro-3-methoxyaniline hydrochloride are not directly reported, related compounds provide some context. For example, the synthesis of 4-fluoroprolines discusses the use of fluoride salts, which could be relevant for the hydrochloride salt form of the target compound . The solubility, melting point, and stability of 4-fluoro-3-methoxyaniline hydrochloride would be influenced by the presence of the fluoro and methoxy groups, as well as the ionic nature of the hydrochloride salt.

Scientific Research Applications

Imaging Agent for Viral Infection and Gene Therapy

4-Fluoro-3-methoxyaniline hydrochloride is used in the synthesis of 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG), a potential imaging agent for PET scans to detect viral infections and monitor gene therapy. This compound showed significantly higher uptake in HT-29 colon cancer cells transduced with certain genes, highlighting its potential in medical imaging (Alauddin & Conti, 1998).

Synthesis of Organic Compounds

4-Fluoro-3-methoxyaniline hydrochloride plays a role in organic synthesis. It is used in the Ullman methoxylation process, which is crucial for the preparation of various organic compounds like 2-Fluoro-4-Methoxyaniline, a key intermediate in several chemical syntheses (Ragan et al., 2003).

Synthesis of Benzaldehyde Derivatives

The compound is involved in synthesizing 3-fluoro-4-methoxybenzaldehyde, an important intermediate in pharmaceutical and dye industries. This synthesis simplifies the method and reduces environmental damage, indicating its significance in green chemistry (Wang Bao-jie, 2006).

Polymerization Studies

It's also used in the polymerization of 3-methoxyaniline. The study of this process leads to insights into the reaction rates and molecular weight variations of the polymers, which are important for materials science and engineering (Sayyah et al., 2002).

Histochemical Applications

In histochemistry, 4-Fluoro-3-methoxyaniline hydrochloride contributes to the development of methods for detecting various biological molecules. Its derivatives are used in sensitive histochemical demonstrations of tryptamines and methoxylated phenylethylamines (Björklund & Stenevi, 1970).

Environmental Chemistry

This compound plays a role in environmental chemistry, particularly in studying the degradation of hazardous methoxyanilines in aqueous solutions, crucial for understanding and mitigating water pollution (Chaturvedi & Katoch, 2020).

Soil Metabolism Research

It helps in understanding the metabolism of related compounds like 3-chloro-4-methoxyaniline in soil, providing insights into the environmental impact and degradation pathways of agricultural chemicals (Briggs & Ogilvie, 1971).

Development of Fluoro-hydroxyprolines

In pharmaceutical research, it's used in the synthesis of fluoro-hydroxyprolines, which are vital for developing new medications, highlighting its role in medicinal chemistry (Testa et al., 2018).

Neurochemical Analysis

4-Fluoro-3-methoxyaniline hydrochloride is used in neurochemistry for the quantification of various neurochemicals in cerebrospinal fluid, contributing to our understanding of the nervous system (Scheinin et al., 1983).

Safety And Hazards

4-Fluoro-3-methoxyaniline hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-fluoro-3-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZURFHIRRDUVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620412
Record name 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxyaniline hydrochloride

CAS RN

22510-10-7
Record name 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(tert-Butoxy)-N-(4-fluoro-3-methoxyphenyl)carboxamide (0.98 g, 4.06 mmol) (from Example 34c supra) was treated with 4 N hydrochloric acid in dioxane (20 mL) (Aldrich) overnight at room temperature. The resulting precipitate was collected by filtration and washed with dry ether to give 4-fluoro-3-methoxyphenylamine hydrochloric acid salt as a white, crystalline, solid. (Yield 512 mg, 71%).
Name
(tert-Butoxy)-N-(4-fluoro-3-methoxyphenyl)carboxamide
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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